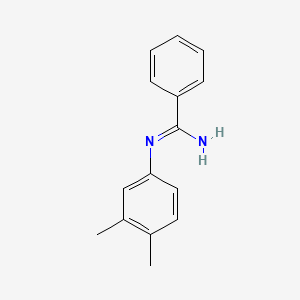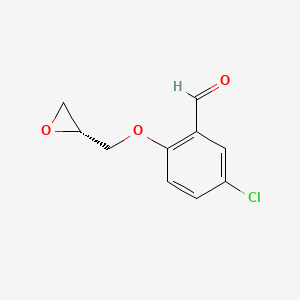
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethyldiazene moiety. It is often used as a reagent in organic synthesis and has gained attention for its role in peptide synthesis and protein crosslinking.
准备方法
The synthesis of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate to form a urea intermediate. This intermediate is then dehydrated to yield the final product . The reaction conditions generally include the use of organic solvents and catalysts to facilitate the process. Industrial production methods often involve optimizing these conditions to achieve high yields and purity.
化学反应分析
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is commonly used in coupling reactions to form amide bonds, especially in peptide synthesis.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a carboxyl-activating agent for the coupling of primary amines to yield amide bonds.
Biology: The compound is employed in protein crosslinking to nucleic acids, which is essential for studying protein-DNA interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development processes.
作用机制
The mechanism of action of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with primary amines to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the coupling reaction . This mechanism is crucial for its applications in peptide synthesis and protein crosslinking.
相似化合物的比较
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as carboxyl-activating agents, this compound has the advantage of being water-soluble and producing a urea byproduct that can be easily removed using dilute acid . This makes it more convenient for certain applications, especially in aqueous environments.
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
- N,N’-Di-tert-butylcarbodiimide
属性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N3/c1-4-8-9-6-5-7-10(2)3/h4-7H2,1-3H3 |
InChI 键 |
PSKFZWTXVLPHDU-UHFFFAOYSA-N |
规范 SMILES |
CCN=NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-Hydroxy-6-(4-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8299132.png)

